molecular formula C11H10N4O2S B493864 [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid CAS No. 681838-49-3

[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Cat. No. B493864
CAS RN: 681838-49-3
M. Wt: 262.29g/mol
InChI Key: HPDRIBLMKYOXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid” is a product used for proteomics research . Its molecular formula is C11H10N4O2S .


Molecular Structure Analysis

The molecular weight of this compound is 276.31 and its molecular formula is C12H12N4O2S .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The molecular formula of C11H10N4O2S suggests that it could be involved in the identification and quantification of proteins, as well as the investigation of protein-protein interactions, post-translational modifications, and the complex dynamics of biological systems .

Medicinal Chemistry

In medicinal chemistry, this compound’s unique structure, featuring a triazolo-benzimidazole core, may be explored for its potential therapeutic properties. It could serve as a scaffold for designing novel drugs that target specific proteins or enzymes within the body, contributing to the development of new treatments for various diseases .

Agricultural Chemistry

The applications in agriculture could involve the development of new pesticides or herbicides. The compound’s chemical properties might be effective in controlling pests or weeds, thereby enhancing crop protection and yield. Its role in improving the health and growth of plants could also be a significant area of research .

Material Science

In material science, this compound could be investigated for its potential use in creating new polymers or coatings. Its molecular structure might impart unique characteristics such as increased durability, resistance to environmental factors, or novel electrical properties, which are valuable in the development of advanced materials .

Environmental Science

The environmental applications might include the study of this compound’s impact on ecosystems. Research could focus on its biodegradability, potential as an environmental pollutant, or its use in bioremediation processes to clean up contaminated sites .

Biochemistry

Biochemically, this compound could be significant in studying enzyme kinetics or metabolic pathways. Its interaction with biological molecules could provide insights into the fundamental processes that sustain life, and it might be used as a probe or inhibitor in biochemical assays .

Analytical Chemistry

Analytical applications might involve the use of this compound as a reagent or a standard in various chemical analyses. Its stability and reactivity could make it suitable for use in chromatography, spectroscopy, or mass spectrometry to detect, quantify, or study other compounds .

Chemical Synthesis

Lastly, in chemical synthesis, this compound could be a key intermediate or a building block. Its reactive sites allow for further chemical modifications, enabling the synthesis of a wide array of derivatives with potential applications in different fields of chemistry .

properties

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-14-7-4-2-3-5-8(7)15-10(14)12-13-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDRIBLMKYOXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

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